2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide features a phthalimide (isoindole-1,3-dione) core linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group. This structure combines two pharmacologically significant motifs:
- Phthalimide: Known for its role in enzyme inhibition (e.g., matrix metalloproteinases [MMPs]) and anti-inflammatory activity .
- 1,3,4-Oxadiazole: A heterocycle associated with antimicrobial, anticancer, and enzyme inhibitory properties .
The 4-fluorophenyl substituent may enhance bioavailability and target binding through hydrophobic interactions or electron-withdrawing effects .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFDVBAIEDLIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline-1,3-dione core, followed by the introduction of the oxadiazole ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229) cells. For instance, cytotoxic assays revealed that certain derivatives induced apoptosis in cancer cells, demonstrating their potential as anticancer agents .
Antidiabetic Effects
In addition to anticancer activity, compounds related to this structure have been investigated for their anti-diabetic properties. In vivo studies using genetically modified models like Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, suggesting a mechanism for managing diabetes .
Synthesis and Production
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoindoline Moiety : Achieved through reactions involving phthalic anhydride.
- Introduction of the Oxadiazole Ring : Formed via cyclization reactions from hydrazides.
- Final Coupling Reaction : Involves coupling the isoindoline with the oxadiazole intermediate using suitable coupling agents.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in treating various conditions:
- Anticancer Study : A study demonstrated that derivatives significantly inhibited cell growth in breast cancer lines with IC50 values in the micromolar range .
- Antidiabetic Research : In vivo experiments indicated that certain derivatives effectively reduced blood glucose levels in diabetic models .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between these compounds and target proteins involved in cancer pathways .
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Analogs with Phthalimide and Oxadiazole/Triazole Moieties
Several analogs share the phthalimide-acetamide-heterocycle scaffold but differ in substituents and biological targets:
Key Observations :
Analogs with 1,3,4-Oxadiazole and Aromatic Substitutents
Compounds with oxadiazole linked to fluorophenyl or other aromatic groups demonstrate varied activities:
Key Observations :
Analogs with Alternative Heterocycles
Substitution of oxadiazole with triazole, thiadiazole, or indole alters activity profiles:
Key Observations :
- Thiadiazole derivatives (e.g., 573943-43-8) may exhibit broader enzyme inhibition due to sulfur's redox activity .
- Indole-containing analogs (e.g., 8t, 8u) show activity against α-glucosidase and butyrylcholinesterase .
Structure-Activity Relationship (SAR) Trends
Phthalimide-Oxadiazole Core : Critical for MMP and COX-2 inhibition; modifications to the phthalimide (e.g., benzyl vs. fluorophenylmethyl) modulate potency .
Substituent Effects :
- 4-Fluorophenyl : Enhances target binding in COX-2 and MMP inhibitors .
- Alkoxy Chains : Optimal length (C5–C8) improves solubility and enzyme interaction .
Heterocycle Variations : Oxadiazole > triazole/thiadiazole in antimicrobial activity; thioacetamide linkages boost enzyme inhibition .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H12FN3O3
- Molecular Weight : 293.26 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to function as an inhibitor of certain enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antiviral properties.
Biological Activity Overview
Recent studies have indicated several areas where this compound shows promise:
Antiviral Activity
Research has shown that compounds similar in structure to this compound can inhibit viral replication. For instance:
- In vitro assays demonstrated that certain derivatives exhibited significant antiviral activity against HIV-1 with low cytotoxicity (EC50 values in the low micromolar range) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may reduce pro-inflammatory cytokine production in cultured macrophages, suggesting its potential use in treating inflammatory diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
-
Case Study on HIV :
- A study evaluated the compound's efficacy against HIV-infected T-cells. Results showed a dose-dependent reduction in viral load with minimal toxicity observed at therapeutic concentrations.
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Case Study on Inflammation :
- Another study involved administering the compound to animal models of arthritis. Significant reductions in joint swelling and inflammatory markers were recorded, supporting its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
The synthesis typically involves coupling aromatic amines with activated carboxylic acid derivatives. Key steps include:
- Carbodiimide-mediated amidation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., phosphorous oxychloride) .
- Purification : Recrystallization from methanol/acetone mixtures (1:1) to obtain single crystals for structural validation .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?
Answer:
Optimization strategies include:
- Stoichiometric adjustments : Balancing molar ratios of the amine (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine) and activated carbonyl intermediates to minimize side reactions .
- Temperature control : Conducting reactions at 273 K to stabilize reactive intermediates and reduce decomposition .
- Catalyst screening : Testing alternative coupling agents (e.g., HOBt/DCC) or acid scavengers (e.g., DMAP) to enhance efficiency .
- Solvent selection : Evaluating polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .
Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., twisted dihedral angles between fluorophenyl and oxadiazole moieties) .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., NH acetamide protons at δ 10–12 ppm) and carbon connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 394.382 for CHFNO) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How do intermolecular interactions observed in the crystal lattice influence the physicochemical properties of this compound?
Answer:
- Hydrogen bonding : N–H···N interactions between the oxadiazole NH and isoindole carbonyl groups stabilize the crystal packing, enhancing thermal stability .
- π-π stacking : Fluorophenyl and isoindole rings exhibit face-to-edge interactions, influencing solubility and melting points (459–461 K) .
- Hydrophobic effects : The 4-fluorophenyl group enhances lipophilicity, impacting membrane permeability in biological assays .
Basic: What are the key structural motifs in this compound that may contribute to its biological activity?
Answer:
- Isoindole-1,3-dione : Acts as an electron-withdrawing group, enhancing metabolic stability and π-π interactions with target proteins .
- 1,3,4-Oxadiazole : Provides hydrogen-bonding sites (N–H) for enzyme inhibition (e.g., cyclooxygenase) .
- 4-Fluorophenyl : Enhances hydrophobic binding to aromatic pockets in enzyme active sites .
Advanced: What strategies can be used to resolve contradictions in biological activity data observed across different studies?
Answer:
- Reproducibility checks : Validate synthesis protocols (e.g., recrystallization conditions) to ensure consistent purity and crystallinity .
- Assay standardization : Use positive controls (e.g., indomethacin for COX inhibition) and uniform buffer systems (pH 7.4 PBS) .
- Structural analogs : Compare activity of derivatives (e.g., chlorophenyl vs. fluorophenyl) to isolate substituent effects .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?
Answer:
- Substituent variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to modulate binding affinity .
- Scaffold hopping : Integrate pyrazolone or thiazole rings instead of oxadiazole to alter hydrogen-bonding patterns .
- Bioisosteric replacement : Substitute the isoindole-dione with maleimide to maintain planarity while reducing toxicity .
Advanced: What in vitro assays are appropriate for evaluating the enzyme inhibitory potential of this compound?
Answer:
- Enzyme kinetics : Measure IC values via spectrophotometric assays (e.g., COX-1/2 inhibition using arachidonic acid conversion) .
- Time-dependent inhibition : Pre-incubate the compound with enzymes to assess irreversible binding (e.g., fluorescence quenching) .
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify dissociation constants (K) .
Advanced: How can computational approaches like molecular docking predict the binding mode of this compound with its target protein?
Answer:
- Docking software : AutoDock Vina or Glide predicts binding poses in COX-2 active sites, prioritizing H-bonds with Arg120 and hydrophobic contacts with Tyr355 .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate pose retention and identify key residue interactions .
- Free-energy calculations : Use MM-GBSA to estimate binding energies and rank derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
